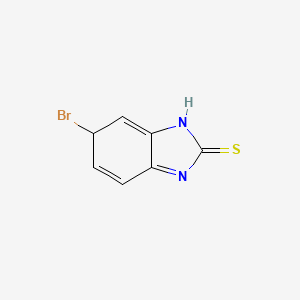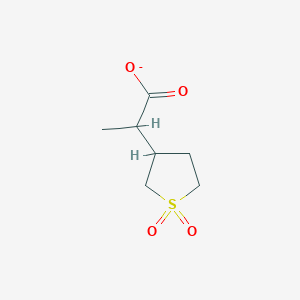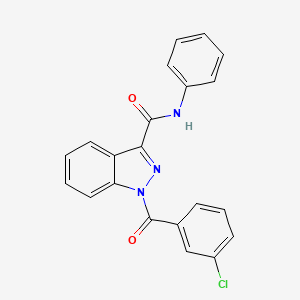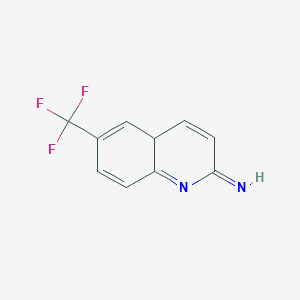
Phenylalanyl-diiodotyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanyl-diiodotyrosine is a dipeptide composed of phenylalanine and diiodotyrosine
准备方法
Synthetic Routes and Reaction Conditions
Phenylalanyl-diiodotyrosine can be synthesized through peptide coupling reactions. One common method involves the use of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine, which are joined together by a peptide linkage . The reaction typically requires the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
化学反应分析
Types of Reactions
Phenylalanyl-diiodotyrosine undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The iodine atoms in diiodotyrosine can be reduced to form deiodinated tyrosine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like hydroxylamine for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated tyrosine derivatives, and substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Phenylalanyl-diiodotyrosine has several scientific research applications:
作用机制
The mechanism of action of phenylalanyl-diiodotyrosine involves its incorporation into proteins during translation. The aminoacyl-tRNA synthetases (aaRS) recognize the compound and facilitate its incorporation into the growing polypeptide chain . This process is crucial for the accurate synthesis of proteins and the maintenance of cellular functions.
相似化合物的比较
Similar Compounds
3,5-Diiodo-L-tyrosine: A diiodotyrosine that is an intermediate in thyroid hormone synthesis.
N-acetyl-L-phenylalanyl-L-diiodotyrosine: A dipeptide composed of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine.
Uniqueness
Phenylalanyl-diiodotyrosine is unique due to its specific combination of phenylalanine and diiodotyrosine, which imparts distinct chemical and biological properties
属性
CAS 编号 |
80434-83-9 |
|---|---|
分子式 |
C18H18I2N2O4 |
分子量 |
580.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1 |
InChI 键 |
IKBWETVVRZMLLK-GJZGRUSLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)



![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)








![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)
